molecular formula C20H25N3O4S B11164985 Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11164985
M. Wt: 403.5 g/mol
InChI Key: XCTBKYDXAFDABJ-UHFFFAOYSA-N
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Description

Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including an ester, amide, and thiazole, makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ester and amide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its versatile functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known for its ability to interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-[({4-[(2-ethylbutanoyl)amino]phenyl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared to other thiazole-containing compounds, such as:

    Thiamine (Vitamin B1): Thiamine also contains a thiazole ring and is essential for metabolic processes.

    Sulfathiazole: An antibiotic that features a thiazole ring and is used to treat bacterial infections.

    Benzothiazole: A compound with a similar structure that is used in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[[4-(2-ethylbutanoylamino)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H25N3O4S/c1-5-13(6-2)17(24)22-15-10-8-14(9-11-15)18(25)23-20-21-12(4)16(28-20)19(26)27-7-3/h8-11,13H,5-7H2,1-4H3,(H,22,24)(H,21,23,25)

InChI Key

XCTBKYDXAFDABJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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